![molecular formula C20H24N2O2S2 B2356592 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415523-55-4](/img/structure/B2356592.png)
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is a urea derivative that has been synthesized through a complex chemical process. In
Wirkmechanismus
The mechanism of action of 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is not fully understood. However, studies have suggested that this compound exerts its biological effects through the inhibition of certain enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of xanthine oxidase, which is an enzyme that produces reactive oxygen species (ROS) during purine metabolism.
Biochemical and Physiological Effects:
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory and analgesic properties, which makes it a potential candidate for the treatment of inflammatory diseases and pain. In vivo studies have shown that this compound can reduce the size of tumors in animal models, which makes it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea in lab experiments include its potent antioxidant activity, anti-inflammatory and analgesic properties, and ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its complex synthesis method and the fact that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea. One potential direction is to further investigate its potential applications in cancer treatment. Another potential direction is to study its potential use as an enzyme inhibitor. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is a complex process that involves several steps. The first step is the synthesis of 6-hydroxy-1,4-dithiepan-6-ol, which is achieved through the reaction of 1,4-dithiane-2,5-diol with potassium tert-butoxide. The second step involves the reaction of 6-hydroxy-1,4-dithiepan-6-ol with benzhydryl isocyanate to produce the intermediate benzhydryl 6-hydroxy-1,4-dithiepan-6-ylmethylcarbamate. The final step involves the reaction of benzhydryl 6-hydroxy-1,4-dithiepan-6-ylmethylcarbamate with urea to produce 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In pharmacology, this compound has been shown to have potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. In biochemistry, 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been studied for its ability to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c23-19(21-13-20(24)14-25-11-12-26-15-20)22-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,24H,11-15H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGUYOILWZLUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

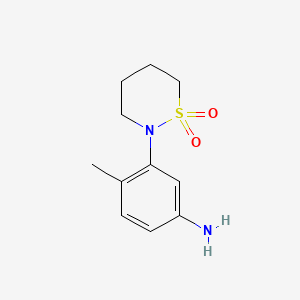
![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)
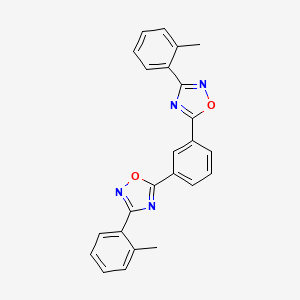
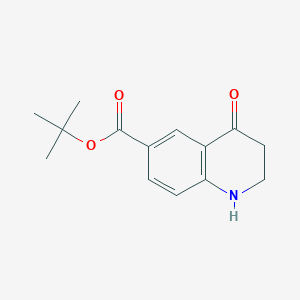
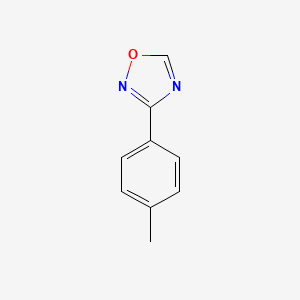
![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2356519.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356520.png)

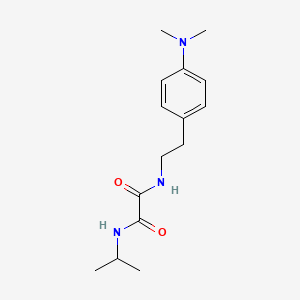
![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)
![2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2356526.png)

![N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2356531.png)